
Acetiamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetiamine, also known as ethanamide, is an organic compound with the chemical formula CH₃CONH₂. It is derived from acetic acid and is a colorless, hygroscopic solid. This compound is used in various industrial applications, including as a plasticizer and solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetiamine can be synthesized in the laboratory through several methods:
Dehydration of Ammonium Acetate: Heating ammonium acetate results in the formation of this compound and water[ \text{NH}_4\text{CH}_3\text{CO}_2 \rightarrow \text{CH}_3\text{CONH}_2 + \text{H}_2\text{O} ]
Ammonolysis of Acetylacetone: This compound can be obtained via ammonolysis of acetylacetone under reductive amination conditions.
Hydration of Acetonitrile: Acetonitrile, a byproduct of acrylonitrile production, can be hydrated to produce this compound[ \text{CH}_3\text{CN} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{CONH}_2 ]
Industrial Production Methods
In industrial settings, this compound is commonly produced by the dehydration of ammonium acetate or the hydration of acetonitrile .
Chemical Reactions Analysis
Types of Reactions
Acetiamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce acetic acid and nitrogen gas.
Reduction: Reduction of this compound can yield ethylamine.
Substitution: this compound can participate in substitution reactions, such as the formation of N-substituted acetamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are used for substitution reactions.
Major Products
Oxidation: Acetic acid and nitrogen gas.
Reduction: Ethylamine.
Substitution: N-substituted acetamides.
Scientific Research Applications
Acetiamine has a wide range of applications in scientific research:
Chemistry: Used as a solvent and plasticizer in various chemical processes.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of plastics, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of acetiamine involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, influencing the production of other compounds. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacetamide: More widely used as a solvent but not derived from acetiamine.
Acetone: Has two methyl groups on either side of the carbonyl group, unlike this compound.
Urea: Contains two amide groups, whereas this compound has one.
Uniqueness
This compound is unique due to its specific chemical structure and properties, making it suitable for particular industrial and research applications .
Properties
CAS No. |
299-89-8 |
|---|---|
Molecular Formula |
C16H22N4O4S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
[(E)-3-acetylsulfanyl-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]pent-3-enyl] acetate |
InChI |
InChI=1S/C16H22N4O4S/c1-10(15(25-13(4)23)5-6-24-12(3)22)20(9-21)8-14-7-18-11(2)19-16(14)17/h7,9H,5-6,8H2,1-4H3,(H2,17,18,19)/b15-10+ |
InChI Key |
ISIPQAHMLLFSFR-XNTDXEJSSA-N |
SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C)SC(=O)C)C |
Isomeric SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(\CCOC(=O)C)/SC(=O)C)/C |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C)SC(=O)C)C |
Synonyms |
diacetylthiamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methyl-8-sulfanylidene-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]-1H-benzo[g]pteridine-2,4-dione](/img/structure/B1229304.png)
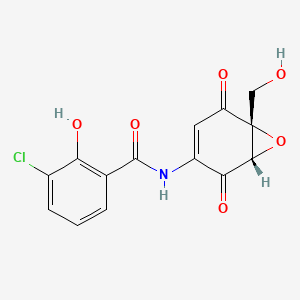

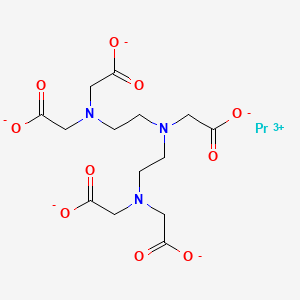
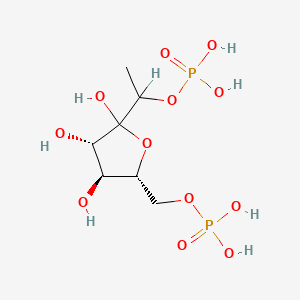
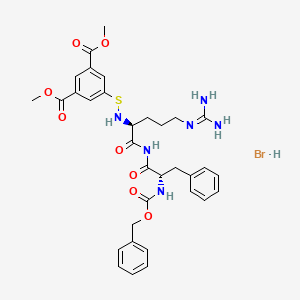






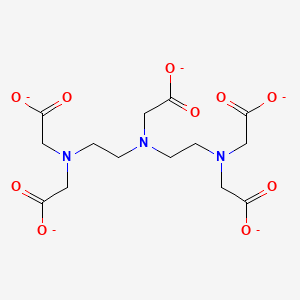
![N-{2-[BENZYL(PROPAN-2-YL)AMINO]ETHYL}-4-[(4-METHYLBENZENESULFONAMIDO)METHYL]BENZAMIDE](/img/structure/B1229327.png)
